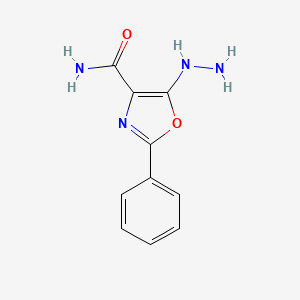

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound with the molecular formula C10H10N4O2 . It’s a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom .

Synthesis Analysis

Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 . This enhances the electrophilicity of the cyano group in position 4, making it capable of reacting with hydrogen sulfide, sodium azide, and hydroxylamine .Chemical Reactions Analysis

As mentioned in the synthesis analysis, the compound can react with acetylacetone to form a substituted pyrazole residue on C5 . The enhanced electrophilicity of the cyano group in position 4 allows it to react with hydrogen sulfide, sodium azide, and hydroxylamine .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources retrieved.科学的研究の応用

Synthesis of Novel Compounds and Their Antimicrobial Activities

One study focused on the synthesis of novel Schiff base benzamides via the ring opening of thienylidene azlactones, which involved the use of a hydrazinyl compound as a key intermediate. This study highlighted the potential antimicrobial activities of these compounds, with several derivatives showing potent activity against bacteria and fungi. The time–kill study of one compound exhibited 100% growth inhibition of Candida albicans and Pseudomonas aeruginosa, demonstrating the potential of these compounds in antimicrobial applications (Karanth et al., 2018).

Utilization in Continuous Flow Reactor for Synthesis

Another application involved the safe and reliable use of hydrazoic acid in the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides in a continuous flow format. This demonstrates the utility of related hydrazine derivatives in facilitating the synthesis of complex molecules under controlled conditions, enhancing safety and efficiency in chemical reactions (Gutmann et al., 2012).

Catalyzed Intramolecular Cyclization

Research into the intramolecular copper-catalyzed cyclization of functionalized enamides to synthesize 2-phenyl-4,5-substituted oxazoles highlights another application. This approach involves the nucleophilic ring-opening of oxazolone precursors, demonstrating the versatility of hydrazinyl compounds in facilitating complex cyclization reactions to create structures with potential pharmacological applications (Kumar et al., 2012).

Antimicrobial Agent Synthesis and Molecular Docking

The synthesis of certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and their evaluation as new antimicrobial agents further exemplifies the application of hydrazinyl compounds in medicinal chemistry. These compounds were subjected to antimicrobial screening, showing significant activity against various microorganisms. Molecular docking studies provided insights into the binding modes of these compounds, suggesting a targeted approach to antimicrobial drug design (Almutairi et al., 2018).

Discovery and Optimization of Inhibitors

A discovery effort identified 2-phenyloxazole derivatives as diacylglycerol acyltransferase-1 inhibitors, showcasing the pharmaceutical applications of oxazole derivatives. This research involved the optimization of these compounds to improve their pharmacokinetic properties and in vivo efficacy, demonstrating the therapeutic potential of compounds derived from or related to 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide (Yun et al., 2011).

作用機序

Mode of Action

The mode of action of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide involves the formation of a substituted pyrazole residue on C5, which enhances the electrophilicity of the cyano group in position 4 . This allows it to react with hydrogen sulfide, sodium azide, and hydroxylamine .

Biochemical Pathways

The compound’s ability to react with hydrogen sulfide, sodium azide, and hydroxylamine suggests that it may interact with pathways involving these molecules .

特性

IUPAC Name |

5-hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-8(15)7-10(14-12)16-9(13-7)6-4-2-1-3-5-6/h1-5,14H,12H2,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOYFMPGPNOSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)NN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2776078.png)

![3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2776080.png)

![methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate](/img/structure/B2776084.png)

![4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate](/img/structure/B2776086.png)

![N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2776088.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2776090.png)

![(3Z)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2776095.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)

![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2776099.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)